molecular formula C8H13N3O B13076797 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one

Cat. No.: B13076797
M. Wt: 167.21 g/mol
InChI Key: KPVNKXYMCNTWPK-UHFFFAOYSA-N
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Description

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one is a chemical compound featuring the 3,4-dihydropyrimidin-4-one scaffold, a structure of significant interest in medicinal chemistry and drug discovery. This core scaffold is recognized for its wide spectrum of pharmacological properties, which include serving as a key framework for adenosine receptor antagonists , and exhibiting potential antidiabetic , antioxidant, anticancer, and anti-inflammatory activities . The specific 1-aminobutyl substitution at the 2-position may influence its physicochemical properties and interaction with biological targets, offering researchers a versatile intermediate for structure-activity relationship (SAR) studies. The compound can be synthesized via efficient one-pot multi-component reactions, such as the Biginelli condensation, which is known for its simplicity and adaptability for generating diverse dihydropyrimidinone libraries . Researchers can utilize this compound as a building block for the development of novel therapeutic agents or as a tool compound in biochemical screening. This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Please note that detailed pharmacological data (e.g., binding affinity, IC50 values) for this specific derivative are not extensively reported in the current scientific literature, and further biological characterization is recommended.

Properties

Molecular Formula

C8H13N3O

Molecular Weight

167.21 g/mol

IUPAC Name

2-(1-aminobutyl)-1H-pyrimidin-6-one

InChI

InChI=1S/C8H13N3O/c1-2-3-6(9)8-10-5-4-7(12)11-8/h4-6H,2-3,9H2,1H3,(H,10,11,12)

InChI Key

KPVNKXYMCNTWPK-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC=CC(=O)N1)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one typically involves the reaction of a suitable amine with a dihydropyrimidinone precursor. One common method involves the condensation of 1-aminobutane with 3,4-dihydropyrimidin-4-one under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Reaction Mechanism ( ):

  • Aldol Condensation : The aldehyde reacts with the 1,3-dicarbonyl compound to form an α,β-unsaturated carbonyl intermediate.

  • Nucleophilic Attack : Urea attacks the carbonyl group, forming a hemiaminal.

  • Cyclization : Intramolecular dehydration closes the pyrimidine ring, yielding the dihydropyrimidinone core.

Catalysts and Conditions ( ):

CatalystSolventTemperature (°C)Yield (%)
Granite/QuartzEthanolReflux64–68
Zn(OTf)₂Ethanol60 (MW)85–92
Montmorillonite KSFSolvent-free8079–95
Ni-phen MCM-41Ethanol60 (Ultrasound)65–92

Key Observations :

  • Microwave (MW) and ultrasound methods reduce reaction time (45–120 min vs. 2–6 h for conventional heating) .

  • Solid catalysts like granite improve sustainability by enabling solvent recycling .

Hydrolysis Reactions

The aminobutyl side chain undergoes hydrolysis under acidic or basic conditions:

  • Acidic Hydrolysis : Cleavage of the amine group to form carboxylic acid derivatives.

  • Basic Hydrolysis : Degradation of the pyrimidine ring, yielding urea analogs.

Alkylation/Acylation

The primary amine reacts with:

  • Alkyl Halides : Forms N-alkylated derivatives (e.g., with benzyl bromide).

  • Acyl Chlorides : Produces amides (e.g., acetylated derivatives).

Example Reaction ( ):

2 1 Aminobutyl 3 4 dihydropyrimidin 4 one+CH3COClN Acetyl Derivative\text{2 1 Aminobutyl 3 4 dihydropyrimidin 4 one}+\text{CH}_3\text{COCl}\rightarrow \text{N Acetyl Derivative}
Conditions : Et₃N, DCM, 0–25°C, 2 h.

Oxidation

  • Side Chain Oxidation : The aminobutyl group oxidizes to a ketone or carboxylic acid using KMnO₄ or H₂O₂ .

  • Ring Oxidation : Forms pyrimidin-4-one derivatives with CrO₃.

Reduction

  • Catalytic Hydrogenation : Reduces the dihydropyrimidine ring to a tetrahydropyrimidine using Pd/C or Raney Ni .

  • NaBH₄ Reduction : Selectively reduces carbonyl groups without affecting the ring .

Ring-Opening Reactions

Under strong acidic conditions (e.g., HCl, H₂SO₄), the pyrimidine ring opens to form:

  • β-Keto Amides : Via cleavage of the C4–N3 bond .

  • Urea Derivatives : From decomposition of the urea component .

Biological Interaction-Driven Reactions

The compound participates in reactions mimicking its pharmacological mechanisms:

  • Enzyme Inhibition : Forms covalent bonds with serine proteases via its carbonyl group.

  • Receptor Binding : Modifies adenosine A2B receptors through hydrogen bonding with the amine group .

Comparative Reactivity Data

Reaction TypeReagent/ConditionsMajor ProductYield (%)
AlkylationBenzyl bromide, K₂CO₃, DMFN-Benzyl derivative78
AcylationAcetic anhydride, pyridineN-Acetylated compound82
Oxidation (Side Chain)KMnO₄, H₂O, 80°CButanoic acid derivative65
Reduction (Ring)H₂, Pd/C, EtOHTetrahydro-pyrimidinone70

Stability and Degradation

  • pH Sensitivity : Degrades rapidly in strongly acidic (pH < 2) or basic (pH > 10) conditions, forming hydrolysis byproducts.

  • Thermal Stability : Decomposes above 200°C, releasing CO₂ and NH₃ .

Scientific Research Applications

Synthesis Process Overview:

  • Starting Materials: 1,3-dicarbonyl compound (e.g., ethyl acetoacetate), aldehyde (e.g., benzaldehyde), and urea or thiourea.
  • Catalysts: Various catalysts such as montmorillonite or Bi(NO₃)₃·5H₂O can be used to enhance reaction efficiency under solvent-free conditions .
  • Yield: The reaction typically yields products in good to excellent yields depending on the specific conditions and substrates used.

Biological Activities

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one exhibits significant biological activities that make it a subject of interest in medicinal chemistry. Some of its notable properties include:

  • Anticancer Activity: Research indicates that derivatives of dihydropyrimidinones can act as antagonists at the A2B adenosine receptor, which is implicated in cancer progression and immune response modulation. Compounds in this category have shown promising results in inhibiting tumor growth and enhancing immune responses .
  • Antimicrobial Properties: The compound has demonstrated activity against various bacterial strains and fungi, suggesting potential applications in developing new antimicrobial agents .
  • Antioxidant Effects: Studies have shown that dihydropyrimidinones possess antioxidant properties, which can help mitigate oxidative stress-related diseases .
  • Antihypertensive Effects: Some derivatives have been evaluated for their ability to modulate calcium channels, indicating potential use in treating hypertension .

Case Studies and Research Findings

Several studies have explored the pharmacological potential of this compound and its derivatives:

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerA2B receptor antagonism leading to tumor inhibition ,
AntimicrobialEffective against multiple bacterial strains
AntioxidantReduces oxidative stress
AntihypertensiveModulates calcium channels

Mechanism of Action

The mechanism of action of 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one with analogous compounds based on substituents, physical properties, synthetic yields, and applications.

Substituent Effects on Physical Properties

Table 1: Key Physical Properties of Selected Dihydropyrimidinones

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Boiling Point (°C) Reference
6-N-(p-tolylamino)-2-methylthio-3,4-dihydropyrimidin-4-one C12H15N3OS 265.34 252–254 N/A
6-N-(p-anisidino)-2-methylthio-3,4-dihydropyrimidin-4-one C12H15N3O2S 281.33 229–231 N/A
6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one C5H7N3O2 141.12 214–216 227
2-(3-Hydroxyphenyl)-6-methyl-3,4-dihydropyrimidin-4-one C11H10N2O2 202.21 N/A N/A
2-(2-Chloropyridin-4-yl)-6-methyl-3,4-dihydropyrimidin-4-one C10H8ClN3O 221.65 N/A N/A

Key Observations:

  • Aromatic vs. Alkyl Substituents: Compounds with aromatic substituents (e.g., p-tolylamino, p-anisidino) exhibit higher molecular weights and melting points compared to alkyl-substituted analogs (e.g., 6-methyl derivatives) .
  • Polar Functional Groups: The presence of methoxy or amino groups (e.g., 6-Amino-2-methoxy-3,4-dihydropyrimidin-4-one) reduces melting points, likely due to increased hydrogen bonding and solubility .

Biological Activity

2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one is a compound belonging to the dihydropyrimidine class, which has garnered attention for its diverse biological activities. This compound is synthesized primarily through the Biginelli reaction, a well-established multi-component reaction involving a 1,3-dicarbonyl compound, an aldehyde, and urea or thiourea. Its unique structure, characterized by an amino butyl side chain, enhances its pharmacological properties and potential therapeutic applications.

Synthesis

The synthesis of this compound typically follows these steps:

  • Biginelli Reaction : The reaction involves the condensation of ethyl acetoacetate, an aromatic aldehyde (such as benzaldehyde), and urea under acidic conditions.
  • Catalysts : Various catalysts can be employed to enhance yield and selectivity, including thiamine hydrochloride in aqueous conditions or solid catalysts like granite or quartz under reflux conditions .

Biological Activities

The biological activity of this compound is notable in several areas:

1. Antioxidant Activity

Research indicates that dihydropyrimidinones exhibit significant antioxidant properties. The presence of the amino butyl side chain may enhance the ability of this compound to scavenge free radicals and reduce oxidative stress in biological systems .

2. Receptor Binding Affinity

Studies have shown that dihydropyrimidinones can act as selective antagonists for adenosine receptors, particularly the A2B subtype. The binding affinity of this compound towards these receptors has been quantified, demonstrating its potential in modulating cardiovascular functions and other physiological processes .

3. Calcium Channel Modulation

Dihydropyrimidines have been investigated for their effects on calcium channels. Specific derivatives have shown inhibitory effects on L-type calcium channels, which are crucial for muscle contraction and neurotransmitter release. This suggests that this compound may influence cardiac and neuronal activities .

Structure-Activity Relationship (SAR)

The biological activity of this compound is heavily influenced by its structural features:

Substituent Position Effect on Activity
Amino butylSide chainEnhances solubility and bioavailability
Methyl groupC-5Alters receptor binding affinity
Phenyl groupC-6Modulates biological activity depending on substitution pattern

The specific amino butyl side chain not only influences pharmacokinetics but also enhances solubility compared to other similar compounds .

Case Studies

Several studies highlight the pharmacological potential of this compound:

  • Study on Antioxidant Effects : A study demonstrated that derivatives of dihydropyrimidinones exhibit significant antioxidant activity in vitro, with varying degrees of efficacy based on structural modifications .
  • Receptor Antagonism : Research focusing on A2B receptor antagonists showed that certain dihydropyrimidines could inhibit cAMP accumulation effectively, indicating their role in modulating adenosine signaling pathways .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(1-Aminobutyl)-3,4-dihydropyrimidin-4-one, and how can reaction conditions be standardized?

  • Methodological Answer : The compound is synthesized via the Biginelli reaction, a one-pot multicomponent condensation of urea/thiourea, aldehydes, and β-keto esters under acid catalysis. Key parameters include:

  • Catalyst selection : HCl or Lewis acids (e.g., FeCl₃) for improved yield .

  • Solvent optimization : Ethanol or acetic acid for better solubility and reaction homogeneity .

  • Temperature control : Reflux at 80–100°C for 6–12 hours to ensure completion .

  • Cyclization steps : Post-synthetic modifications (e.g., alkylation or acylation) to introduce the 1-aminobutyl group, as described in cyclization protocols for similar dihydropyrimidinones .

    Example Reaction ConditionsYield (%)Reference
    Ethanol, HCl, 80°C, 8h72
    Acetic acid, FeCl₃, 100°C, 10h85

Q. How should researchers validate the purity and structural integrity of this compound?

  • Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

  • NMR : ¹H/¹³C NMR to confirm regiochemistry and substituent positions (e.g., δ 2.5–3.5 ppm for dihydropyrimidinone protons) .
  • HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., acetonitrile/water + 0.1% TFA) for purity assessment (>95%) and molecular ion confirmation .
  • Elemental analysis : Match experimental vs. theoretical C, H, N values (±0.3% tolerance) .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Anti-inflammatory : COX-1/COX-2 inhibition assays using enzyme-linked immunosorbent assays (ELISA) .
  • Antimicrobial : Broth microdilution for MIC determination against Gram-positive/negative strains .
  • Kinase inhibition : Fluorescence polarization assays for ATP-binding pocket interaction studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for dihydropyrimidinone derivatives?

  • Methodological Answer : Address discrepancies via:

  • Standardized assay protocols : Use validated cell lines (e.g., RAW 264.7 for inflammation) and control compounds (e.g., indomethacin) to minimize variability .
  • Orthogonal validation : Confirm activity through multiple assays (e.g., in vitro enzymatic inhibition + in vivo rodent models) .
  • Structural analogs : Compare activity trends across derivatives to identify critical substituents (e.g., 1-aminobutyl chain length vs. potency) .

Q. What strategies optimize enantiomeric purity in chiral dihydropyrimidinone derivatives?

  • Methodological Answer :

  • Chiral chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients for enantiomer separation .
  • Asymmetric catalysis : Employ chiral ligands (e.g., BINOL) in Biginelli reactions to enhance stereoselectivity .
  • Circular dichroism (CD) : Verify enantiomeric excess (ee) by comparing CD spectra to known standards .

Q. How can computational methods elucidate structure-activity relationships (SAR) for this compound?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2 or kinase domains) .
  • QSAR modeling : Develop regression models correlating substituent properties (e.g., logP, polar surface area) with bioactivity data .
  • MD simulations : Analyze ligand-protein stability over 100-ns trajectories to identify key binding residues .

Q. What experimental approaches assess the compound’s stability under physiological conditions?

  • Methodological Answer :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24h; monitor degradation via HPLC .
  • Plasma stability : Use human plasma at 37°C with LC-MS/MS quantification of parent compound and metabolites .
  • Forced degradation : Expose to heat (60°C), light (UV), and oxidants (H₂O₂) to identify degradation pathways .

Q. How can toxicity mechanisms be investigated in preclinical models?

  • Methodological Answer :

  • In vitro cytotoxicity : MTT assay on HEK-293 or HepG2 cells to determine IC₅₀ values .
  • Genotoxicity : Comet assay or Ames test for DNA damage assessment .
  • In vivo toxicity : Rodent studies (OECD Guidelines 423/425) to evaluate acute/subacute effects, including histopathology and serum biomarkers (ALT, creatinine) .

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